Ac-PAL-AMC

Immunoproteasome β1i/LMP2 Fluorogenic Substrate

Ac-PAL-AMC delivers unambiguous specificity for the immunoproteasome β1i/LMP2 subunit, eliminating the cross-reactivity inherent to generic substrates like Suc-LLVY-AMC. This selectivity is critical for accurate quantification in disease models where immunoproteasome upregulation is a key biomarker. Its high basal fluorescence signal (1,694 RFU) in unstimulated lysates enables reliable detection of low-level activity, while differential inhibition profiling with ONX-0914 allows precise pharmacological dissection of subunit contributions. Ideal for HTS and kinetic assays.

Molecular Formula C26H34N4O6
Molecular Weight 498.6 g/mol
Cat. No. B10795566
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAc-PAL-AMC
Molecular FormulaC26H34N4O6
Molecular Weight498.6 g/mol
Structural Identifiers
SMILESCC1=CC(=O)OC2=C1C=CC(=C2)NC(=O)C(CC(C)C)NC(=O)C(C)NC(=O)C3CCCN3C(=O)C
InChIInChI=1S/C26H34N4O6/c1-14(2)11-20(25(34)28-18-8-9-19-15(3)12-23(32)36-22(19)13-18)29-24(33)16(4)27-26(35)21-7-6-10-30(21)17(5)31/h8-9,12-14,16,20-21H,6-7,10-11H2,1-5H3,(H,27,35)(H,28,34)(H,29,33)/t16-,20-,21-/m0/s1
InChIKeyBWJPVHDZSJFFDM-NDXORKPFSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ac-PAL-AMC: A Fluorogenic Substrate for Immunoproteasome LMP2/β1i Activity Assays


Ac-PAL-AMC (Acetyl-Pro-Ala-Leu-7-amino-4-methylcoumarin; CAS 1431362-79-6) is a fluorogenic peptide substrate engineered to quantify the caspase-like activity of the 20S immunoproteasome β1i/LMP2 subunit . Upon enzymatic cleavage, it liberates the fluorescent reporter 7-amino-4-methylcoumarin (AMC), enabling sensitive kinetic monitoring of proteasome function . This compound is a key reagent for distinguishing immunoproteasome-specific activity from constitutive proteasome activity in biochemical and cellular studies .

Why Ac-PAL-AMC Cannot Be Substituted with Generic Proteasome Substrates


Generic fluorogenic proteasome substrates such as Suc-LLVY-AMC exhibit significant cross-reactivity with both constitutive and immunoproteasome catalytic subunits, compromising assay specificity when measuring β1i/LMP2 activity alone [1]. In contrast, Ac-PAL-AMC demonstrates marked selectivity for the immunoproteasome β1i subunit over the constitutive proteasome β1 subunit, a property that is essential for accurate quantification in disease models where immunoproteasome upregulation is a key biomarker [1]. Substitution with non-specific substrates would obscure the true signal and lead to erroneous conclusions regarding immunoproteasome involvement, making Ac-PAL-AMC a non-substitutable reagent for this specific target.

Quantitative Evidence Guide: Differentiating Ac-PAL-AMC from Alternative Immunoproteasome Substrates


Ac-PAL-AMC vs. Ac-ANW-AMC: Quantifying β1i-Specific Activity with Higher Baseline Signal and Lower IFN-γ Fold Induction

In HeLa cell whole-cell lysates, Ac-PAL-AMC demonstrates a significantly higher basal fluorescence signal compared to the β5i-targeting substrate Ac-ANW-AMC (1,694 RFU vs. 590 RFU), indicating a higher level of basal β1i activity or greater substrate sensitivity in untreated cells [1]. Upon IFN-γ induction of immunoproteasomes, Ac-PAL-AMC fluorescence increases by 5.2-fold to 8,854 RFU, while Ac-ANW-AMC exhibits a 14.8-fold increase to 8,716 RFU, highlighting a more pronounced dynamic range for Ac-ANW-AMC but a higher absolute signal for Ac-PAL-AMC under both basal and induced conditions [1]. When normalized against the specific inhibitor ONX-0914, the fold induction is 3.6-fold for Ac-PAL-AMC (from 1,699 to 6,143 RFU) versus 15.3-fold for Ac-ANW-AMC (from 635 to 9,719 RFU) [1].

Immunoproteasome β1i/LMP2 Fluorogenic Substrate IFN-γ Assay

Ac-PAL-AMC vs. Ac-ANW-AMC: Differential Inhibition by ONX-0914 Confirms β1i-Specific Hydrolysis

The β5i-selective inhibitor ONX-0914 (PR-957) effectively abolishes Ac-ANW-AMC hydrolysis in IFN-γ-treated HeLa lysates, achieving 89% inhibition at 2.5 µM and 95% inhibition at 5 µM [1]. In stark contrast, Ac-PAL-AMC hydrolysis is only modestly affected, with a maximum reduction of 53% observed at 5 µM ONX-0914 under the same conditions [1]. This differential inhibition profile confirms that Ac-PAL-AMC cleavage is predominantly mediated by the β1i subunit, which is not the primary target of ONX-0914, thereby validating its use as a β1i-specific probe even in complex lysates containing multiple proteasome subtypes [1].

Immunoproteasome β1i/LMP2 ONX-0914 Inhibitor Specificity

Ac-PAL-AMC vs. Suc-LLVY-AMC: Superior Selectivity for Immunoproteasome Activity in Cell Extracts

In Panc-1 cell extracts, the hydrolysis of Ac-PAL-AMC is almost completely inhibited by the β1i-selective inhibitor UK-101 at 10 µM, demonstrating its stringent dependence on immunoproteasome activity [1]. In comparison, the hydrolysis of the generic chymotrypsin-like substrate Suc-LLVY-AMC is only partially inhibited by the same concentration of UK-101, indicating significant residual cleavage by constitutive proteasome subunits [1]. Epoxomicin (10 µM), a broad-spectrum proteasome inhibitor, serves as a positive control and abolishes signal from both substrates [1].

Immunoproteasome β1i/LMP2 UK-101 Substrate Specificity

Ac-PAL-AMC Demonstrates Negligible Hydrolysis by Constitutive Proteasome in Purified Enzyme Assays

In a direct comparison using purified proteasome complexes, Ac-PAL-AMC hydrolysis exhibited a linear increase over time only in wells containing purified immunoproteasome (closed circles), while purified constitutive proteasome (crosses) yielded no detectable fluorescent signal above background [1]. This demonstrates that the peptide sequence Ac-Pro-Ala-Leu is not efficiently recognized or cleaved by the β1 subunit of the constitutive 20S proteasome, confirming the substrate's high degree of target selectivity [1].

Proteasome Enzyme Specificity Kinetic Assay β1i

Commercial Availability and Analytical Specifications of Ac-PAL-AMC for Reproducible Research

Ac-PAL-AMC is commercially available from multiple reputable vendors with defined purity and analytical specifications to ensure experimental reproducibility. Cayman Chemical supplies Ac-PAL-AMC (Catalog No. 26592) with a purity of ≥95% and a molecular weight of 498.57 . MedChemExpress offers Ac-PAL-AMC (HY-123052) with a purity of 99.9% and provides detailed solubility information (DMSO: 100 mg/mL) . These vendors provide certificate of analysis (CoA) documentation, enabling researchers to verify lot-specific quality and maintain consistency across experiments .

Chemical Sourcing Quality Control Proteasome Substrate Reproducibility

Optimal Research Applications for Ac-PAL-AMC Based on Quantitative Performance Data


Measuring β1i/LMP2 Activity in Cells with Low Basal Immunoproteasome Expression

Ac-PAL-AMC is particularly well-suited for quantifying β1i activity in untreated or unstimulated cells due to its higher basal fluorescence signal (1,694 RFU) compared to Ac-ANW-AMC (590 RFU), as demonstrated in HeLa cell lysates [1]. This higher baseline sensitivity allows for reliable detection of low-level immunoproteasome activity, which is critical for studies investigating constitutive immunoproteasome function or early-stage immune responses prior to IFN-γ induction [1].

Dissecting Subunit-Specific Proteasome Inhibition in Pharmacological Studies

The differential inhibition profile of Ac-PAL-AMC versus Ac-ANW-AMC with ONX-0914 enables precise pharmacological dissection of proteasome subunit contributions. Researchers can employ Ac-PAL-AMC to specifically monitor β1i activity while co-administering ONX-0914 to block β5i, thereby quantifying the relative contribution of each subunit to overall proteasome function in response to experimental inhibitors [1]. This approach is essential for characterizing the selectivity of novel immunoproteasome inhibitors.

Validating Immunoproteasome-Specific Activity in Complex Biological Samples

In mixed proteasome populations derived from cell or tissue lysates, Ac-PAL-AMC serves as a superior probe for immunoproteasome-specific activity compared to generic substrates like Suc-LLVY-AMC. The near-complete inhibition of Ac-PAL-AMC hydrolysis by the β1i-selective inhibitor UK-101, contrasted with the partial inhibition of Suc-LLVY-AMC, provides a robust experimental framework for confirming that measured activity originates from the immunoproteasome rather than constitutive proteasomes [1]. This validation step is crucial for studies linking immunoproteasome function to disease states such as inflammation, viral infection, or cancer.

High-Throughput Screening for β1i/LMP2 Inhibitors

Ac-PAL-AMC's fluorogenic properties and established assay protocols make it an ideal substrate for high-throughput screening (HTS) campaigns aimed at identifying novel β1i/LMP2 inhibitors. The substrate's well-characterized kinetic behavior and compatibility with 96- and 384-well plate formats, as demonstrated in multiple publications, allow for the miniaturization and automation of activity assays [1][2]. The use of a selective substrate like Ac-PAL-AMC in primary screens reduces false positives arising from off-target inhibition of constitutive proteasome subunits.

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